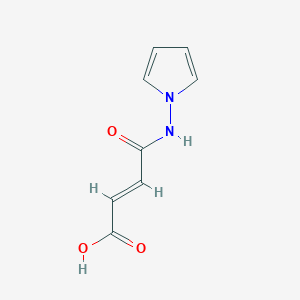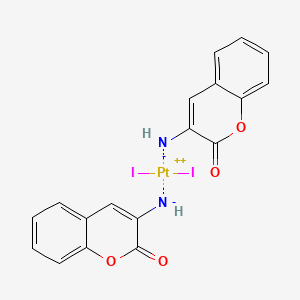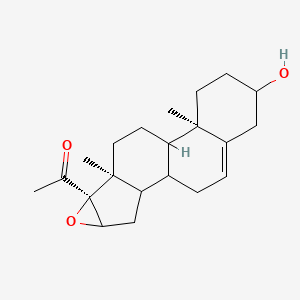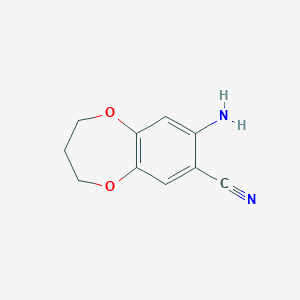![molecular formula C10H9FO4 B14800283 5-[1,3]Dioxolan-2-YL-2-fluoro-benzoic acid CAS No. 146328-88-3](/img/structure/B14800283.png)
5-[1,3]Dioxolan-2-YL-2-fluoro-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Dioxolan-2-yl)-2-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a 1,3-dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-dioxolan-2-yl)-2-fluorobenzoic acid typically involves the formation of the 1,3-dioxolane ring through the reaction of a carbonyl compound with 1,2-ethanediol in the presence of an acid catalyst . The fluorination of the benzoic acid core can be achieved using electrophilic fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,3-Dioxolan-2-yl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The fluorine atom and the dioxolane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
5-(1,3-Dioxolan-2-yl)-2-fluorobenzoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for drug discovery.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(1,3-dioxolan-2-yl)-2-fluorobenzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atom and the dioxolane ring can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
5-(1,3-Dioxolan-2-yl)benzoic acid: Lacks the fluorine atom, which may affect its reactivity and applications.
2-Fluorobenzoic acid: Does not have the dioxolane ring, resulting in different chemical properties and uses.
1,3-Dioxolane derivatives: Various derivatives with different substituents can exhibit distinct properties and applications.
Uniqueness
The presence of both the fluorine atom and the 1,3-dioxolane ring in 5-(1,3-dioxolan-2-yl)-2-fluorobenzoic acid makes it unique compared to other similar compounds. This combination of functional groups imparts specific chemical properties that can be leveraged in various scientific and industrial applications.
Propiedades
Número CAS |
146328-88-3 |
|---|---|
Fórmula molecular |
C10H9FO4 |
Peso molecular |
212.17 g/mol |
Nombre IUPAC |
5-(1,3-dioxolan-2-yl)-2-fluorobenzoic acid |
InChI |
InChI=1S/C10H9FO4/c11-8-2-1-6(5-7(8)9(12)13)10-14-3-4-15-10/h1-2,5,10H,3-4H2,(H,12,13) |
Clave InChI |
CCADZEDINQIXBC-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC(=C(C=C2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(2-methyl-1H-indol-3-yl)methylene]-2-nitrobenzohydrazide](/img/structure/B14800225.png)
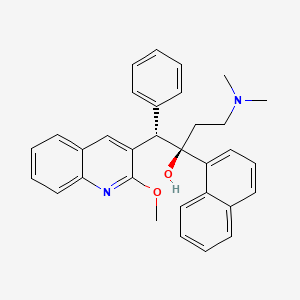
![2-Amino-1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14800234.png)
![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] 2-amino-3-methylbutanoate;hydrochloride](/img/structure/B14800249.png)
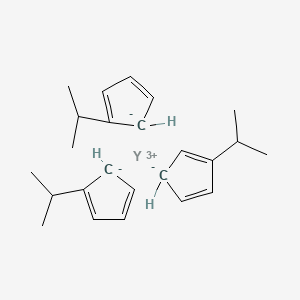

![N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-nitroaniline](/img/structure/B14800262.png)
